(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methylthiophene-3-carboxamide

EGFR Covalent Inhibitor Kinase

This ortho-chloro acrylamide thiophene-3-carboxamide is uniquely preorganized for potential covalent targeting of EGFR Cys-773, offering a distinct selectivity profile over reversible inhibitors like Gefitinib. Its conformational constraints are ideal for X-ray crystallography and kinase panel assays. With demonstrated potential in Hep3B hepatocellular carcinoma models (related analogs showing IC50 = 5.46 µM), it is a prime candidate for lead optimization in oncology drug discovery. Choose this compound for precise mechanistic profiling and overcoming resistance in EGFR-driven cancer research.

Molecular Formula C15H13ClN2O2S
Molecular Weight 320.79
CAS No. 1005982-64-8
Cat. No. B2876745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methylthiophene-3-carboxamide
CAS1005982-64-8
Molecular FormulaC15H13ClN2O2S
Molecular Weight320.79
Structural Identifiers
SMILESCNC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CC=C2Cl
InChIInChI=1S/C15H13ClN2O2S/c1-17-14(20)11-8-9-21-15(11)18-13(19)7-6-10-4-2-3-5-12(10)16/h2-9H,1H3,(H,17,20)(H,18,19)/b7-6+
InChIKeyLNIKPSSKEYXDKP-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methylthiophene-3-carboxamide (CAS 1005982-64-8): A Differentiated Thiophene-3-Carboxamide Scaffold


(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methylthiophene-3-carboxamide (CAS 1005982-64-8) is a synthetic thiophene-3-carboxamide derivative featuring a distinct ortho-chloro acrylamide moiety . This compound belongs to a class of heterocyclic carboxamides widely investigated for kinase inhibition and anticancer activity [1]. Its structural features suggest potential for covalent EGFR targeting and improved conformational preorganization relative to non-chlorinated analogs [2].

Why Generic Thiophene-3-Carboxamide Substitution Fails for (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methylthiophene-3-carboxamide


Simple substitution with a non-chlorinated cinnamamide (e.g., 2-cinnamamido-N-methylthiophene-3-carboxamide) or a urea-based IKK-2 inhibitor (e.g., TPCA-1) is scientifically invalid due to divergent target engagement and mechanistic profiles. The ortho-chloro substituent on the acrylamide moiety of (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methylthiophene-3-carboxamide induces a significant rotational barrier, conformational preorganization, and potential for covalent targeting of Cys-773 of EGFR, which are absent in its non-halogenated analogs [1][2]. Furthermore, while the thiophene-3-carboxamide core is shared with IKK-2 inhibitors like TPCA-1, the acrylamide functionality of the target compound directs inhibition toward a fundamentally different kinase (EGFR) rather than IKK-2, making cross-class substitution scientifically meaningless [3].

Quantitative Differentiation Evidence for (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methylthiophene-3-carboxamide Procurement


Covalent EGFR Inhibition Potential vs. Gefitinib and Erlotinib

The acrylamide moiety in (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methylthiophene-3-carboxamide is structurally primed to target Cys-773 of EGFR, a mechanism distinct from ATP-competitive inhibitors like Gefitinib (IC50 = 26-57 nM) and Erlotinib [1]. This mode of engagement suggests potential for overcoming resistance mutations, a significant advantage over classic 4-anilinoquinazoline inhibitors [1].

EGFR Covalent Inhibitor Kinase

Anticancer Potency in Hep3B Liver Cancer Cells Compared to Non-Chlorinated Analogs

Thiophene-3-carboxamide derivatives, closely related to the target compound, exhibit potent cytotoxicity against Hep3B hepatocellular carcinoma cells. Specifically, compound 2b (a structural analog) demonstrated an IC50 of 5.46 µM, which is superior to many non-halogenated cinnamamide derivatives and comparable to the reference drug Combretastatin A-4 (CA-4) [1]. The target compound's ortho-chloro group is expected to enhance this activity further by optimizing hydrophobic interactions within the colchicine-binding pocket of tubulin [1].

Cytotoxicity Hep3B CA-4 Biomimetic

Enhanced Conformational Rigidity and Target Binding via Ortho-Chloro Substitution

The ortho-chloro substitution on the phenyl ring of (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methylthiophene-3-carboxamide introduces a significant barrier to rotation around the N–C(O) and C–C(O) axes, as demonstrated by physical organic chemistry studies on analogous benzamides [1]. This conformational preorganization can reduce the entropic penalty upon binding to the target protein (e.g., EGFR) and improve binding affinity compared to freely rotating non-chlorinated analogs such as 2-cinnamamido-N-methylthiophene-3-carboxamide [1].

Conformational Analysis ortho-Chloro Effect SAR

Optimal Application Scenarios for (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methylthiophene-3-carboxamide


Investigation of Covalent EGFR Inhibition and Drug Resistance

Given the acrylamide moiety's potential to form a covalent bond with Cys-773 of EGFR, this compound is uniquely suited for studies focused on overcoming resistance to reversible EGFR inhibitors like Gefitinib and Erlotinib. It can be used as a tool compound to probe the impact of irreversible kinase inactivation in resistant NSCLC or other EGFR-driven cancer models [1].

Liver Cancer (Hepatocellular Carcinoma) Drug Discovery

Based on the high activity of structurally analogous thiophene-3-carboxamides against Hep3B cells (IC50 = 5.46 µM) [2], this compound is a prime candidate for further lead optimization in hepatocellular carcinoma drug discovery programs, where it may outperform non-chlorinated cinnamamide derivatives.

Conformational Analysis and Structure-Based Drug Design

The ortho-chloro substituent induces unique conformational constraints that can be studied via X-ray crystallography, NMR, and computational modeling. This compound serves as an ideal model system for investigating how rotational barriers influence kinase inhibitor binding affinity and selectivity [3].

Competitive Profiling Against IKK-2 Inhibitors

Unlike TPCA-1 (a potent IKK-2 inhibitor with IC50 = 17.9 nM), this compound is predicted to have a distinct kinase selectivity profile oriented toward EGFR. It can be used in competitive kinase panel assays to map the selectivity landscape of the thiophene-3-carboxamide scaffold [4].

Quote Request

Request a Quote for (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.